(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol (3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol
Brand Name: Vulcanchem
CAS No.: 709674-66-8
VCID: VC17239907
InChI: InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3
SMILES:
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol

CAS No.: 709674-66-8

Cat. No.: VC17239907

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol - 709674-66-8

Specification

CAS No. 709674-66-8
Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name (3-ethyl-5-propan-2-ylpyrazol-1-yl)methanol
Standard InChI InChI=1S/C9H16N2O/c1-4-8-5-9(7(2)3)11(6-12)10-8/h5,7,12H,4,6H2,1-3H3
Standard InChI Key NATYHDGWGANULZ-UHFFFAOYSA-N
Canonical SMILES CCC1=NN(C(=C1)C(C)C)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted with an ethyl group at position 3, an isopropyl group at position 5, and a hydroxymethyl (-CH2_2OH) group at position 1 . The IUPAC name, (3-ethyl-5-isopropyl-1H-pyrazol-1-yl)methanol, reflects this substitution pattern.

Key Structural Features:

  • Aromatic Pyrazole Ring: Contributes to stability and electronic properties.

  • Ethyl and Isopropyl Groups: Enhance hydrophobicity and steric bulk.

  • Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capacity.

The SMILES notation (CCc1cc(n(n1)CO)C(C)C) and InChIKey (NATYHDGWGANULZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration.

Physical and Chemical Properties

Calculated and experimental data from diverse sources reveal the following properties:

PropertyValueSource
Molecular Weight168.24 g/mol
Density1.058 g/cm³ (calculated)
Boiling Point265.5°C at 760 mmHg
Flash Point114.4°C (calculated)
Refractive Index1.526 (calculated)
LogP (Octanol-Water)Estimated ~1.8

The compound’s moderate hydrophobicity (LogP ~1.8) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse synthetic applications.

Synthesis and Manufacturing

Challenges:

  • Regioselectivity: Ensuring correct positioning of ethyl and isopropyl groups requires precise control of reaction conditions.

  • Purification: Chromatography or recrystallization may be needed due to byproduct formation.

PrecautionRecommendation
Personal ProtectionGloves, goggles, and lab coat
VentilationUse fume hoods
StorageCool, dry place away from light

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